Cas no 1021206-00-7 (1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one)

1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one structure
1021206-00-7 structure
Product Name:1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one
CAS No:1021206-00-7
MF:C22H27NO4
MW:369.45408654213
CID:6430628
PubChem ID:30858814
Update Time:2025-07-09

1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one
    • ZGLRENQJAKOUKM-UHFFFAOYSA-N
    • Ethanone, 1-[2,4-dihydroxy-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-2-(2-methoxyphenyl)-
    • 1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-(2-methoxyphenyl)ethanone
    • 1-(2,4-dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone
    • SR-01000921882
    • F5278-0064
    • SR-01000921882-1
    • AKOS005177158
    • 1021206-00-7
    • Inchi: 1S/C22H27NO4/c1-15-9-11-23(12-10-15)14-18-19(24)8-7-17(22(18)26)20(25)13-16-5-3-4-6-21(16)27-2/h3-8,15,24,26H,9-14H2,1-2H3
    • InChI Key: ZGLRENQJAKOUKM-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(O)C(CN2CCC(C)CC2)=C1O)CC1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 369.19400834g/mol
  • Monoisotopic Mass: 369.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 70Ų

1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one Pricemore >>

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1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one Related Literature

Additional information on 1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one

Comprehensive Overview of 1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one (CAS No. 1021206-00-7)

In the realm of organic chemistry and pharmaceutical research, 1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one (CAS No. 1021206-00-7) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its dihydroxy-substituted phenyl and methoxyphenyl moieties, is often explored for its bioactive properties. Researchers are particularly interested in its molecular interactions and binding affinity, which make it a candidate for further studies in drug discovery and development.

The chemical structure of this compound includes a 4-methylpiperidin-1-yl group, which contributes to its lipophilicity and potential to cross biological membranes. This feature is critical in the design of central nervous system (CNS)-targeting molecules, a hot topic in modern pharmacology. With the growing demand for neuroactive compounds and small-molecule modulators, CAS No. 1021206-00-7 is frequently discussed in academic and industrial circles.

Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one. Machine learning models often analyze its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to predict its suitability for therapeutic use. This aligns with the increasing popularity of computational chemistry and in silico screening methods, which reduce the need for extensive laboratory testing.

Another area of interest is the compound's potential role in enzyme inhibition. The presence of dihydroxy and methoxy groups suggests possible interactions with kinases or oxidoreductases, enzymes often targeted in cancer therapy and inflammatory diseases. Given the rise in personalized medicine, researchers are keen to explore how such compounds can be tailored for specific patient populations.

From a synthetic chemistry perspective, the multi-step synthesis of CAS No. 1021206-00-7 involves functional group transformations and protective group strategies, making it a valuable case study for advanced organic chemistry students. The compound's stereochemistry and conformational flexibility also pose intriguing challenges for asymmetric synthesis enthusiasts.

Environmental and green chemistry considerations are also relevant. As the pharmaceutical industry shifts toward sustainable practices, the synthesis and degradation pathways of 1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one are being evaluated for their ecological impact. This aligns with global efforts to reduce chemical waste and promote biodegradable intermediates.

In summary, 1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-(2-methoxyphenyl)ethan-1-one (CAS No. 1021206-00-7) represents a fascinating intersection of medicinal chemistry, computational biology, and sustainable science. Its structural complexity and potential applications ensure its continued relevance in both academic research and industrial innovation.

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